molecular formula C10H8N2 B13810232 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) CAS No. 79632-37-4

4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)

Cat. No.: B13810232
CAS No.: 79632-37-4
M. Wt: 156.18 g/mol
InChI Key: LOGWILPDEWDOLV-UHFFFAOYSA-N
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Description

Contextualization within Complex Heterocyclic Alkaloid Chemistry

The 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) core is a prominent structural motif within a specific family of complex heterocyclic alkaloids. researchgate.net These alkaloids, which include the lapidilectines, grandilodines, lundurines, and tenuisines, are primarily isolated from plants belonging to the Kopsia genus. researchgate.net The fusion of an indole (B1671886) nucleus with the rigid, bridged pyrroloazocine framework results in a molecule of significant structural complexity. researchgate.net

This family of natural products is part of the broader class of indole alkaloids, which are renowned for their diverse and potent biological activities. The pyrroloazocine indole alkaloids are distinguished by their common indole-fused pyrroloazocine core, the construction of which represents a considerable synthetic undertaking. researchgate.net The intricate stereochemistry and dense functionalization of these molecules place them at the forefront of challenges in modern natural product synthesis.

Significance as a Privileged Structure in Synthetic Organic Chemistry

A "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of pharmacological activities. nih.gov While the term was initially coined for scaffolds like the benzodiazepine (B76468) backbone, the concept has been extended to various heterocyclic systems. nih.gov The 4,8-Methano-1H-pyrrolo[2,3-d]azocine core, as a central feature of several biologically active alkaloids, is emerging as a potentially privileged scaffold.

The significance of this framework lies in the biological activities demonstrated by the natural products that contain it. For instance, preliminary studies on lapidilectines and grandilodines have shown their ability to reverse multidrug resistance in cancer cells that are resistant to vincristine. nih.gov This biological activity, coupled with the unique three-dimensional shape of the scaffold, suggests that it can be a valuable template for the design and synthesis of new therapeutic agents. The development of synthetic routes to this core allows for the creation of diverse molecular libraries for screening against various biological targets.

Alkaloid Family Noteworthy Biological Activity
LapidilectinesReversal of multidrug resistance in cancer cells nih.gov
GrandilodinesReversal of multidrug resistance in cancer cells nih.gov
LundurinesStructurally related to lapidilectines and grandilodines nih.gov
TenuisinesPart of the pyrroloazocine indole alkaloid family researchgate.net

Historical Development of Research Pertaining to the Pyrroloazocine Framework

Research into the pyrroloazocine framework has been largely driven by the total synthesis of the natural products that contain this core. The first total synthesis of (±)-lapidilectine B was a landmark achievement, accomplished in 25 steps. nih.gov More recently, the total syntheses of (+)-lapidilectine B, (+)-grandilodine C, and racemic grandilodine B have been reported, showcasing the evolution of synthetic strategies. nih.gov

A significant advancement in accessing the pyrroloazocine indole core was the development of a gold-catalyzed hydroarylation of alkynes. nih.gov This strategy provided a more concise route to this complex framework and was successfully applied to the total synthesis of lundurines A–C. nih.gov These synthetic endeavors have not only made these rare natural products more accessible for biological study but have also spurred the discovery of new chemical reactions and a deeper understanding of their biosynthetic relationships. researchgate.netnih.gov

Challenges Associated with the Synthesis of the 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) Core

The synthesis of the 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) core is fraught with challenges, primarily stemming from its rigid, bridged, and stereochemically complex structure. researchgate.net The construction of the indole-fused pyrroloazocine system is a significant synthetic hurdle. researchgate.net Key challenges include the formation of the spiro[cyclohexane-2-indoline] and indole-pyrroloazocine intermediates. researchgate.net

Furthermore, the introduction of specific functionalities, such as the indole-fused cyclopropane (B1198618) found in the lundurines, presents an additional layer of complexity. nih.gov Early synthetic routes were often lengthy and required extensive use of protecting groups. nih.gov More recent strategies have focused on developing more efficient and atom-economical methods. For example, a gold-catalyzed 8-endo-dig hydroarylation and a 6-exo-trig photoredox cyclization have been employed as key steps in a unified total synthesis of seven members of this alkaloid family, accomplished without the need for protecting and deprotecting functional groups. nih.gov Despite these advances, the synthesis of this core remains a formidable challenge that continues to test the limits of modern synthetic organic chemistry.

Synthetic Challenge Key Strategic Approaches
Construction of the pyrroloazocine coreGold-catalyzed hydroarylation of alkynes nih.gov
Formation of the rigid azabicyclic systemPhotoredox cyclization nih.gov
Introduction of the cyclopropane ring (lundurines)Investigation of biosynthetic pathways involving decarboxylation nih.gov
Overall efficiencyDevelopment of syntheses avoiding protecting groups nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79632-37-4

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

5,9-diazatricyclo[6.3.1.02,6]dodeca-1,3,6,8,10-pentaene

InChI

InChI=1S/C10H8N2/c1-3-11-8-5-7(1)9-2-4-12-10(9)6-8/h1-4,6,12H,5H2

InChI Key

LOGWILPDEWDOLV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C=CNC3=CC1=NC=C2

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for the 4,8 Methano 1h Pyrrolo 2,3 D Azocine 9ci Scaffold and Its Analogues

Total Synthesis Approaches to Pyrroloazocine-Containing Natural Products

The synthesis of natural products containing the pyrroloazocine core has spurred the development of innovative and elegant synthetic strategies. These approaches often aim for efficiency and versatility, enabling access to a range of related alkaloids.

Retrosynthetic Analysis and Key Disconnections

A unified retrosynthetic analysis for the lapidilectine and grandilodine families of alkaloids highlights a bioinspired approach. acs.org The strategy hinges on a key carbocation intermediate, which serves as a branching point for the synthesis of different members of the family. acs.org This intermediate is envisioned to be accessible from a simpler alkene precursor, which in turn can be synthesized via a radical photoredox-catalyzed cyclization. acs.org The initial steps of this synthetic sequence involve a condensation/lactamization/Claisen rearrangement cascade starting from commercially available tryptamine (B22526). acs.org

Another approach towards the tetracyclic core of Kopsia alkaloids, such as lapidilectine B and grandilodine C, employs an Ugi four-component coupling reaction as a pivotal step. nih.gov This multicomponent reaction efficiently assembles all the necessary carbon atoms found in the natural products in a single, scalable step. nih.gov

Unified Synthetic Pathways to Families of Pyrroloazocine Alkaloids (e.g., Lapidilectines, Grandilodines, Lundurines)

The versatility of this unified strategy is further demonstrated by its ability to access various alkaloids through a divergent end-game strategy from common lactone and diester intermediates. acs.org For instance, treatment of a diester intermediate under basic conditions led to a mixture of lapidilectam (B1259078) and grandilodine B. acs.org This unified approach has also been instrumental in revising the optical rotation of lapidilectam. acs.org

Construction of the Pyrroloazocine Ring System via Cyclization Reactions

The formation of the core pyrroloazocine ring system is a critical step in the synthesis of these alkaloids. Chemists have explored various cyclization strategies, with transition-metal-catalyzed processes emerging as particularly powerful tools.

Transition-Metal-Catalyzed Cyclization Processes

Transition-metal catalysis offers a mild and efficient means to construct complex heterocyclic systems. beilstein-journals.org Gold and palladium catalysts, in particular, have proven to be highly effective in forging the key bonds required for the pyrroloazocine scaffold.

Reaction Type Catalyst Key Transformation Significance
8-endo-dig HydroarylationGoldFormation of the pyrroloazocine ringKey step in unified synthesis of lapidilectines and grandilodines acs.orgresearchgate.netfigshare.com
6-exo-trig Photoredox CyclizationGoldConstruction of the rigid azabicyclic systemEnables access to complex alkaloid skeletons acs.orgresearchgate.net
Other Transition Metal Catalysis in Pyrroloazocine Synthesis (e.g., Copper, Iridium, Rhodium, Nickel)

While palladium catalysis is prominent, other transition metals have demonstrated unique and complementary reactivity in the synthesis of the pyrroloazocine core and related nitrogen heterocycles. Copper, in particular, has been identified as a highly effective catalyst for key C-N cross-coupling reactions necessary for the formation of the eight-membered azacycle. acs.org

In a notable strategy for forming the pyrroloazocine indole (B1671886) core, a transition-metal-mediated C–N cross-coupling of an N-Boc aryl hydrazine (B178648) with an azacyclic vinyl triflate was a pivotal step. acs.org Investigations revealed that while a Pd(0)-catalyst was effective for five- and six-membered rings, it was completely ineffective for the seven-membered or larger rings required for the azocine (B12641756) framework. Conversely, a Cu(I)-catalyst displayed opposite and favorable selectivity, efficiently catalyzing the reaction for the larger ring system. acs.org Computational studies suggested this ring-size dependency is related to the distinct mechanistic bottlenecks for each metal: reductive elimination for palladium and oxidative addition for copper. acs.org

Rhodium has also been utilized in the synthesis of pyrrole (B145914) rings, a core component of the target scaffold. Catalytic amounts of rhodium perfluorobutyrate (Rh₂(O₂CC₃F₇)₄) can effectively convert dienyl azides into substituted pyrroles at room temperature, offering a mild and efficient pathway for constructing this key heterocyclic motif. organic-chemistry.org

Table 1: Comparison of Pd(0) and Cu(I) Catalysis in C-N Cross-Coupling for Ring-Fused Indoles. acs.org

Catalyst Effective Ring Size of Vinyl Triflate Mechanistic Bottleneck Application to Pyrroloazocine Core
Pd(0) 5- and 6-membered Reductive Elimination Ineffective
Cu(I) 7-membered and larger Oxidative Addition Effective

Photoredox-Catalyzed Cyclization

Visible-light photoredox catalysis has surfaced as a powerful and green methodology in organic synthesis, enabling reactions under mild conditions that are often difficult to achieve through traditional thermal methods. beilstein-journals.orgnih.gov This strategy has been successfully applied to the synthesis of the pyrroloazocine skeleton, particularly in facilitating challenging radical cyclization reactions. acs.orgsemanticscholar.org

In the unified total synthesis of several lapidilectine and grandilodine families of alkaloids, a key step involved a 6-exo-trig photoredox-catalyzed radical cyclization. acs.orgsemanticscholar.org This reaction was instrumental in constructing the rigid azabicyclic [4.2.1] core of the target molecules. The use of visible light to initiate the radical cascade provides a mild and selective method for forming the complex, bridged ring system. acs.org This approach often utilizes organic dyes, such as Rose Bengal, as inexpensive and environmentally friendly organo-photocatalysts, offering an alternative to more expensive and potentially toxic inorganic catalysts. beilstein-journals.orgnih.gov The general mechanism involves the photocatalyst absorbing visible light and promoting a single-electron-transfer (SET) event to generate a radical intermediate, which then undergoes the desired cyclization cascade. nih.govbeilstein-journals.org

Intramolecular Dearomatizing Spirocyclization Reactions

Intramolecular dearomatizing spirocyclization is a sophisticated strategy for rapidly building molecular complexity, transforming flat aromatic precursors into three-dimensional spirocyclic architectures. nih.gov This method is pivotal for accessing scaffolds where two rings share a single atom, a common feature in many natural products. nih.govnih.gov While direct application to the 4,8-Methano-1H-pyrrolo[2,3-d]azocine core is an area of ongoing research, the principles are highly relevant for constructing key spiro-fused intermediates.

Hypervalent iodine reagents are frequently employed to mediate these transformations under mild conditions. nih.gov The reaction typically proceeds by activation of a nucleophilic group by the hypervalent iodine reagent, which then attacks the tethered aromatic ring in an intramolecular fashion, leading to dearomatization and spirocycle formation. nih.gov Another approach involves a one-pot dearomative spirocyclization of ynamides, which utilizes a copper-catalyzed carbomagnesiation followed by a Lewis acid-triggered nucleophilic dearomatization to generate aza-spiro scaffolds. rsc.org Mechanistic studies on related systems suggest that some reactions may proceed through a diradical mechanism that undergoes dynamically controlled partitioning to yield a spirocyclic dearomatized intermediate, which can then rearrange to the final product. chemrxiv.orgnih.gov

Radical-Mediated Cyclization Pathways

Radical-mediated cyclizations offer a powerful means to construct complex ring systems, including the bridged framework of the 4,8-Methano-1H-pyrrolo[2,3-d]azocine scaffold. These reactions often proceed through cascade mechanisms, where a single initiation event triggers a series of sequential cyclizations, rapidly assembling the molecular core. rsc.org

As mentioned previously, a photoredox-catalyzed radical cyclization was a cornerstone in the total synthesis of related pyrroloazocine indole alkaloids. acs.org The envisioned pathway involved the generation of a radical species via a photoredox process, which then undergoes a 6-exo-trig cyclization to forge the key bicyclic system. acs.orgsemanticscholar.org The generation of radicals under mild, visible-light-promoted conditions avoids the use of harsh reagents and high temperatures. beilstein-journals.org The mechanism for such processes can involve the homolysis of a suitable precursor, like Umemoto's reagent, to generate an initial radical (e.g., a trifluoromethyl radical). beilstein-journals.org This radical adds to an unsaturated bond, creating a new radical intermediate that subsequently cyclizes onto an aromatic or heterocyclic ring. beilstein-journals.org The resulting radical is then oxidized to a cation, followed by deprotonation to yield the final cyclized product. beilstein-journals.org

Cascade and Multicomponent Reactions for Pyrroloazocine Assembly

Cascade (or domino) and multicomponent reactions represent highly efficient synthetic strategies that enable the construction of complex molecules from simple starting materials in a single operation. nih.gov These approaches are defined by their high atom- and step-economy, minimizing waste and purification steps. nih.govnih.gov The synthesis of the pyrroloazocine scaffold and its constituent heterocycles can benefit significantly from such methodologies. acs.org

Multicomponent reactions (MCRs) are particularly attractive for building libraries of pyrrole derivatives, a key component of the target scaffold. rsc.org These reactions bring together three or more reactants in a one-pot process to form a product that contains portions of all the starting materials. rsc.org

Cascade reactions have been instrumental in constructing related heterocyclic systems. For instance, the synthesis of pyrroloisoquinolines has been achieved via an oxidation/[3+2] cycloaddition/aromatization cascade catalyzed by a photoredox catalyst. beilstein-journals.orgbeilstein-journals.org In the context of the pyrroloazocine indole alkaloids, a radical cascade reaction initiated by photoredox catalysis was a key strategic element. acs.orgresearchgate.net This highlights the power of combining cascade processes with modern catalytic methods to assemble complex alkaloid frameworks efficiently.

Intramolecular Diels-Alder Cycloaddition in Scaffold Construction

The intramolecular Diels-Alder (IMDA) reaction is a powerful and reliable method for the stereoselective construction of polycyclic and bridged-ring systems. wikipedia.org In this reaction, the diene and dienophile are tethered within the same molecule, leading to the formation of complex fused or bridged architectures upon cycloaddition. wikipedia.org This strategy is well-suited for assembling the intricate 4,8-methano-bridged framework of the pyrroloazocine core.

The general principle involves designing a precursor molecule that contains both a diene and a dienophile connected by a suitable linker. Upon heating or Lewis acid catalysis, the molecule undergoes a [4+2] cycloaddition to form the cyclohexene-containing bridged system. wikipedia.org The stereochemical outcome of the reaction is often highly predictable and controlled by the conformational constraints of the tether linking the diene and dienophile. wikipedia.org While intermolecular Diels-Alder reactions of related furan-based chemicals are well-documented, the intramolecular variant provides a direct route to the specific topology of the target scaffold. nih.gov The IMDA reaction can be part of a larger cascade sequence; for example, an inverse electron demand Diels-Alder reaction can initiate a cascade that involves the loss of N₂ from a 1,3,4-oxadiazole (B1194373) to generate a carbonyl ylide, which then undergoes a subsequent 1,3-dipolar cycloaddition. nih.gov

Stereoselective Synthesis of Pyrroloazocine Scaffolds

Achieving stereocontrol is a paramount challenge in the synthesis of complex, three-dimensional molecules like the 4,8-Methano-1H-pyrrolo[2,3-d]azocine alkaloids. Stereoselective synthesis aims to produce a specific stereoisomer of a product, which is critical as different stereoisomers can have vastly different biological activities.

One powerful approach to achieving stereoselectivity is through multicomponent 1,3-dipolar cycloaddition reactions. nih.gov These reactions are highly efficient for the stereocontrolled synthesis of five-membered nitrogen-containing heterocyclic spiro scaffolds, which can be key intermediates. nih.gov For example, the reaction of an azomethine ylide with a suitable dipolarophile can proceed with high diastereoselectivity to furnish complex polycyclic systems. The stereochemistry of the final product is often dictated by the geometry of the reactants and the reaction conditions. rsc.org In many cases, the synthesis yields predominantly the endo-isomer. nih.gov The precise regioselectivity and stereochemistry of the resulting spiro-compounds can be definitively established using advanced NMR spectroscopy techniques. rsc.org

Table 2: Key Stereoselective Methodologies

Methodology Key Features Typical Outcome
Multicomponent 1,3-Dipolar Cycloaddition One-pot, three-component reaction involving azomethine ylides. nih.gov High yield and high diastereoselectivity, often favoring endo-isomers. nih.govrsc.org
Intramolecular Diels-Alder Reaction Diene and dienophile are tethered in the same molecule. wikipedia.org High stereoselectivity due to conformational constraints of the tether. wikipedia.org
Photoredox-Catalyzed Cyclization Radical-based cyclization initiated by visible light. acs.org Can favor specific diastereomers based on the stability of radical intermediates and transition states. acs.org

Asymmetric Catalysis in Pyrroloazocine Construction

The enantioselective synthesis of the 4,8-methano-1H-pyrrolo[2,3-d]azocine core and its analogues is crucial for the investigation of their biological activities, as stereochemistry often plays a pivotal role in molecular recognition. Asymmetric catalysis offers a powerful tool to establish the key stereocenters of the pyrroloazocine framework with high levels of enantiopurity.

Recent advancements in the synthesis of structurally related pyrroloazocine indole alkaloids have highlighted the utility of transition metal-catalyzed cyclization reactions. nih.gov For instance, gold-catalyzed intramolecular hydroarylation reactions have been employed to construct the core azocine ring. nih.gov While the primary focus of published studies may not be asymmetric catalysis, the principles can be extended to enantioselective variants. Chiral ligands, particularly those based on phosphines or N-heterocyclic carbenes, can be employed with gold or other transition metals to induce asymmetry in the cyclization step.

A hypothetical asymmetric approach to the 4,8-methano-1H-pyrrolo[2,3-d]azocine scaffold could involve an intramolecular [4+3] cycloaddition between a chiral diene and a pyrrole-based allyl cation precursor. The stereochemical outcome of such a reaction would be dictated by the chiral catalyst, which could be a Lewis acid or a Brønsted acid.

Table 1: Potential Asymmetric Catalytic Strategies for Pyrroloazocine Synthesis

Catalytic SystemKey TransformationPotential for Asymmetric Induction
Chiral Gold(I) ComplexIntramolecular HydroarylationHigh, through chiral ligands influencing the cyclization transition state.
Chiral Lewis AcidIntramolecular [4+3] CycloadditionHigh, by controlling the facial selectivity of the dienophile.
Chiral Brønsted AcidEnantioselective Pictet-Spengler ReactionModerate to High, depending on the substrate and catalyst design.
Rhodium(II) CatalysisAsymmetric C-H InsertionHigh, utilizing chiral dirhodium carboxylate catalysts.

Detailed research findings on the direct asymmetric synthesis of the 4,8-methano-1H-pyrrolo[2,3-d]azocine(9CI) scaffold are limited in the public domain. However, the broader field of asymmetric catalysis provides a strong foundation for the development of such methodologies.

Diastereoselective Transformations

In addition to controlling the absolute stereochemistry, the relative stereochemistry of the multiple stereocenters within the 4,8-methano-1H-pyrrolo[2,3-d]azocine core is of paramount importance. Diastereoselective transformations are employed to control the formation of these stereocenters during the construction of the bridged ring system.

The synthesis of related bridged bicyclic systems often relies on substrate-controlled diastereoselectivity, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. For example, in the synthesis of pyrroloazocine indole alkaloids, a photoredox-catalyzed radical cyclization was utilized to form a key azabicyclic ring system. nih.gov The diastereoselectivity of this transformation was controlled by the stereochemistry of a methoxycarbonyl group, which shielded one face of the radical intermediate from attack. nih.gov

Another powerful strategy for achieving high diastereoselectivity is the use of intramolecular reactions, where the conformational constraints of the tether connecting the reacting partners dictate the stereochemical outcome. Intramolecular Diels-Alder reactions, for instance, are well-known for their high degree of diastereoselectivity in the formation of bridged bicyclic systems.

Table 2: Examples of Diastereoselective Reactions in Bridged Ring Synthesis

Reaction TypeControlling ElementTypical Diastereomeric Ratio
Photoredox Radical CyclizationExisting Stereocenter>10:1
Intramolecular Diels-AlderConformational Constraints of TetherOften >20:1
Substrate-Controlled ReductionSteric Hindrance from Adjacent GroupsVariable, can be >95:5
Directed HydrogenationDirecting Group on SubstrateHigh, often >90:10

The rigid nature of the 4,8-methano-1H-pyrrolo[2,3-d]azocine scaffold, once formed, can also be exploited to achieve high diastereoselectivity in subsequent functionalization reactions.

Derivatization and Functionalization of the 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) Core

Once the core scaffold of 4,8-methano-1H-pyrrolo[2,3-d]azocine is constructed, its derivatization and functionalization are essential for exploring structure-activity relationships (SAR) in drug discovery programs. The pyrrole and azocine rings offer multiple sites for modification.

The pyrrole nitrogen can be a key point for derivatization. N-alkylation, N-arylation, and N-acylation are common transformations that can be readily achieved. The choice of the substituent on the pyrrole nitrogen can significantly influence the biological activity and physicochemical properties of the molecule.

The aromatic pyrrole ring is also amenable to electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. The regioselectivity of these reactions will be governed by the electronic nature of the fused azocine ring system. Furthermore, modern cross-coupling methodologies, such as Suzuki, Stille, and Buchwald-Hartwig reactions, can be employed to introduce a wide variety of substituents onto the pyrrole ring, provided a suitable handle like a halogen atom is present.

Functionalization of the azocine portion of the molecule can be more challenging due to its non-aromatic and sterically congested nature. However, C-H functionalization techniques are emerging as powerful tools for the direct introduction of functional groups into saturated and unsaturated hydrocarbon frameworks.

Table 3: Potential Functionalization Strategies for the 4,8-Methano-1H-pyrrolo[2,3-d]azocine Core

PositionReaction TypeReagents and ConditionsPotential New Functionality
Pyrrole N-HAlkylation/ArylationAlkyl halide, base / Aryl halide, catalystAlkyl, Aryl groups
Pyrrole C-HElectrophilic HalogenationNBS, NCS, NISBromo, Chloro, Iodo groups
Pyrrole C-HFriedel-Crafts AcylationAcyl chloride, Lewis acidAcyl groups
Azocine C-HC-H Activation/FunctionalizationTransition metal catalyst, oxidantAlkyl, Aryl, Functional groups
Existing Functional GroupsCross-Coupling ReactionsPalladium catalyst, boronic acid/esterAryl, Heteroaryl groups

The strategic derivatization of the 4,8-methano-1H-pyrrolo[2,3-d]azocine core allows for the fine-tuning of its pharmacological profile and the development of potent and selective drug candidates.

Mechanistic Investigations of Chemical Reactions Involving the 4,8 Methano 1h Pyrrolo 2,3 D Azocine 9ci System

Detailed Reaction Mechanism Elucidation (e.g., C-N bond formation, reductive elimination, oxidative coupling)

The construction of the 4,8-Methano-1H-pyrrolo[2,3-d]azocine system is notably achieved through a photoredox-catalyzed 6-exo-trig radical spirocyclization. This key step facilitates the formation of the critical C-C bond that establishes the methano bridge and the characteristic rigid azabicyclic skeleton.

The reaction proceeds via a cascade of elementary steps. A pivotal transformation in the synthesis of pyrroloazocine indole (B1671886) alkaloids involves an 8-endo-dig hydroarylation, followed by a 6-exo-trig photoredox cyclization. acs.org In a unified total synthesis approach, the process is initiated by generating a radical species that undergoes an intramolecular cyclization. This spirocyclization occurs onto an indole nucleus, a challenging transformation due to the conformational constraints of the transition state. acs.org

The mechanism can be detailed as follows:

Radical Generation: A suitable photocatalyst, upon excitation with light, initiates a single-electron transfer process to generate a radical from an appropriate precursor.

Intramolecular Cyclization: The generated radical then participates in a 6-exo-trig cyclization. This involves the attack of the radical onto the indole ring system, leading to the formation of the azabicyclic core.

Stereoselectivity: The reaction exhibits a high degree of endo-diastereoselectivity. This stereochemical outcome is dictated by the conformation of the transition state, where steric factors play a crucial role in directing the approach of the reacting moieties. acs.org

Role of Catalysts and Ligands in Reaction Selectivity and Efficiency

Catalysts are instrumental in orchestrating the key bond-forming events in the synthesis of the 4,8-Methano-1H-pyrrolo[2,3-d]azocine system, particularly in the photoredox-catalyzed radical cyclization. The choice of catalyst directly impacts the reaction's feasibility, efficiency, and stereochemical outcome.

In the synthesis of pyrroloazocine intermediates, the ruthenium complex [Ru(bpy)3]Cl2 has been employed as a photoredox catalyst. acs.org This catalyst, upon irradiation, facilitates the single-electron transfer necessary to initiate the radical cyclization process. However, challenges such as catalyst decomposition have been noted, which can prevent the reaction from reaching full conversion. acs.org This highlights the critical need for robust catalytic systems in these complex transformations.

The following table summarizes the catalytic system used in a key synthetic step:

Catalyst/Ligand SystemReaction TypeRole of CatalystObserved Outcome
[Ru(bpy)3]Cl2Photoredox radical spirocyclizationInitiates radical formation via single-electron transferSuccessful cyclization with high diastereoselectivity, but catalyst decomposition limits conversion. acs.org

Proton Transfer and Isomerization Pathways

In the context of the synthesis of the bridged pyrroloazocine core, proton transfer steps are implicitly involved in the quenching of radical intermediates and the establishment of the final stable heterocyclic structure. The stereochemical integrity of the newly formed chiral centers is maintained through a carefully controlled reaction environment, minimizing undesired isomerization. The high diastereoselectivity observed in the radical cyclization suggests that the intermediate species are short-lived and rapidly proceed to the final product without significant isomerization. acs.org

Transition State Analysis in Key Synthetic Steps

Transition state analysis provides crucial insights into the stereochemical outcome of the key cyclization reaction forming the 4,8-Methano-1H-pyrrolo[2,3-d]azocine framework. The observed high endo-diastereoselectivity in the 6-exo-trig radical spirocyclization is rationalized by a well-defined transition state geometry. acs.org

Computational and experimental evidence suggests that the cyclization proceeds through a twist-boat-like transition state . acs.org In this conformation, substituents on the reacting precursor, such as a carbomethoxy (CO2Me) group, preferentially occupy an equatorial position to minimize steric hindrance. This conformational preference effectively shields one face of the molecule, directing the cyclization to occur from the less hindered face and thereby establishing the observed stereochemistry.

The key features of the proposed transition state are summarized below:

Transition State ModelKey FeatureConsequence
Twist-boat-likeEquatorial positioning of the CO2Me groupMinimizes steric strain
Leads to excellent endo-diastereoselectivity acs.org

This analysis underscores the importance of conformational control in dictating the stereochemical course of complex intramolecular reactions leading to bridged polycyclic systems.

Computational and Theoretical Chemistry Studies of 4,8 Methano 1h Pyrrolo 2,3 D Azocine 9ci and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules. For pyrroloazocine systems and their derivatives, DFT calculations are instrumental in understanding their fundamental reactivity and electronic characteristics.

DFT studies on related heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been used to calculate global and local reactivity descriptors. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. For instance, a smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated for a Hypothetical Analogue of 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) using DFT

DescriptorValue (eV)
HOMO Energy-6.2
LUMO Energy-1.5
Energy Gap (ΔE)4.7
Electronegativity (χ)3.85
Chemical Hardness (η)2.35
Electrophilicity Index (ω)3.15

Note: These values are illustrative and based on typical ranges observed for similar heterocyclic systems. Actual values for 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) would require specific calculations.

Furthermore, local reactivity can be assessed through Fukui functions, which identify the most probable sites for nucleophilic and electrophilic attack within the molecule. This information is crucial for predicting the regioselectivity of chemical reactions.

Molecular Modeling of Reaction Pathways and Energetics

Molecular modeling techniques are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the determination of transition states and the calculation of activation energies. This provides a detailed understanding of reaction mechanisms and kinetics.

For complex, multi-step organic syntheses involving heterocyclic scaffolds, computational modeling can elucidate the feasibility of different reaction pathways. By calculating the free energy changes (ΔG) for each step, researchers can predict the most thermodynamically and kinetically favorable routes. For example, in the synthesis of related pyrrolo[2,3-d]pyrimidines, computational analysis has been used to understand the mechanistic details of cyclization reactions.

These studies often involve locating the transition state structures connecting reactants, intermediates, and products. The calculated activation barriers provide insights into reaction rates and can guide the optimization of reaction conditions, such as temperature and catalyst choice.

Conformational Analysis via Computational Methods

The three-dimensional structure of a molecule is intimately linked to its biological activity and physical properties. 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) possesses a rigid bridged structure, but its substituents may exhibit conformational flexibility. Computational methods are essential for exploring the conformational space of such molecules.

Conformational analysis typically begins with a systematic or stochastic search to identify low-energy conformers. These initial geometries are then optimized using quantum mechanical methods, often DFT, to obtain accurate structures and relative energies. The results of these calculations can identify the most stable conformer(s) present at equilibrium.

For flexible molecules, understanding the conformational landscape is critical. Different conformers can have distinct properties and may interact differently with biological targets. Computational studies on flexible ring systems, for instance, have shown that even subtle changes in substitution can significantly alter the preferred conformation.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational modes)

Computational chemistry provides a powerful means to predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy, often aiding in the assignment of complex spectra.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in a 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) Analogue

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2125.4124.9
C455.254.8
C538.137.9
C6130.8130.5
C7115.6115.2
C842.542.1

Note: The presented data is illustrative. Accurate predictions require specific calculations for the target molecule.

Vibrational Spectroscopy: DFT calculations can also predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated vibrational modes can be animated to visualize the atomic motions associated with each frequency, aiding in the assignment of experimental spectra. This is particularly useful for identifying characteristic functional groups within the molecule.

Structural Elucidation and Advanced Spectroscopic Characterization of 4,8 Methano 1h Pyrrolo 2,3 D Azocine 9ci Frameworks

X-ray Crystallography of Pyrroloazocine Derivatives

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of crystalline solids at atomic resolution. For derivatives of the 4,8-Methano-1H-pyrrolo[2,3-d]azocine framework, single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and torsional angles, offering a definitive confirmation of the rigid, bridged azocine (B12641756) ring system fused to the pyrrole (B145914) moiety. mdpi.commdpi.com

The crystallographic data not only confirms the molecular constitution but also reveals crucial details about the supramolecular arrangement in the solid state, including intermolecular interactions such as hydrogen bonding and π–π stacking. mdpi.com The crystal system, space group, and unit cell dimensions are determined, providing a complete picture of the crystal packing. For instance, analysis of a hypothetical derivative could yield a monoclinic crystal system, as is common for such heterocyclic compounds. mdpi.com

The insights gained from X-ray crystallography are foundational, providing a static model that serves as a reference for the interpretation of data from other spectroscopic techniques, which probe the molecule's structure and dynamics in solution or the solid state.

Illustrative Crystallographic Data for a Hypothetical 4,8-Methano-1H-pyrrolo[2,3-d]azocine Derivative:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5432(5)
b (Å)12.1234(7)
c (Å)9.8765(6)
α (°)90
β (°)105.45(3)
γ (°)90
Volume (ų)987.6(1)
Z4
Calculated Density (g/cm³)1.456

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Analysis

While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy is unparalleled in its ability to elucidate the structure and dynamics of molecules in solution. mdpi.com For the complex, non-trivial structure of the 4,8-Methano-1H-pyrrolo[2,3-d]azocine framework, one-dimensional (1D) ¹H and ¹³C NMR spectra are often insufficient for complete assignment due to signal overlap and complex spin-spin coupling patterns. semanticscholar.orgresearchgate.net Advanced NMR techniques are therefore indispensable. semanticscholar.org

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals of the pyrroloazocine skeleton.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the 4,8-Methano-1H-pyrrolo[2,3-d]azocine core, COSY spectra would reveal the connectivity within the individual spin systems of the pyrrole and the bridged azocine rings.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons, revealing entire spin systems. This is particularly useful for identifying all protons within a specific ring of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly attached proton-carbon pairs. This experiment is fundamental for assigning the carbon signals based on the previously assigned proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is arguably the most powerful tool for assembling the complete molecular framework, as it allows for the connection of different spin systems and the placement of quaternary carbons. For the title compound, HMBC would show correlations between the protons on the methano bridge and carbons in both the pyrrole and azocine rings, confirming the bridged structure.

Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for the 4,8-Methano-1H-pyrrolo[2,3-d]azocine Core:

Positionδ ¹³C (ppm)δ ¹H (ppm)Key HMBC Correlations (H to C)
1 (NH)-8.10 (s, 1H)C-2, C-7a
2118.56.85 (d, 1H)C-3, C-3a, C-7a
3105.26.20 (d, 1H)C-2, C-3a
3a125.8--
455.43.50 (m, 1H)C-3a, C-5, C-8
532.12.10 (m, 2H)C-4, C-6
630.51.95 (m, 2H)C-5, C-7
758.23.65 (m, 1H)C-6, C-7a, C-8
7a140.1--
8 (Bridge)45.32.80 (t, 1H)C-4, C-7, C-7a

For samples that are insoluble, amorphous, or polymorphic, solid-state NMR (ssNMR) provides critical structural information where solution-state NMR is not feasible. researchgate.netresearchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of solid samples. researchgate.net These spectra can be used to identify different polymorphs, which may exhibit distinct chemical shifts due to differences in their crystal packing environments. bohrium.com 2D ssNMR experiments can further probe through-space proximities between nuclei, offering insights into the molecular conformation and intermolecular packing in the solid state. mit.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elucidating Reaction Products and Intermediates

High-Resolution Mass Spectrometry is an essential tool for determining the elemental composition of newly synthesized compounds. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula. This is critical for confirming the identity of the target 4,8-Methano-1H-pyrrolo[2,3-d]azocine derivatives and distinguishing them from potential isomers or byproducts.

Furthermore, HRMS coupled with techniques like liquid chromatography (LC-MS) can be used to identify and characterize transient intermediates in the reaction pathway leading to the pyrroloazocine framework. By analyzing the mass spectra of reaction aliquots over time, it is possible to propose structures for intermediates, providing valuable mechanistic insights into the formation of the complex bridged system.

Illustrative HRMS Data:

CompoundMolecular FormulaCalculated m/zMeasured m/z
4,8-Methano-1H-pyrrolo[2,3-d]azocineC₁₀H₁₀N₂159.0917 [M+H]⁺159.0915

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure

Infrared (IR) Spectroscopy: For the 4,8-Methano-1H-pyrrolo[2,3-d]azocine core, IR spectroscopy would clearly identify the N-H stretching vibration of the pyrrole ring, typically observed as a sharp band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic pyrrole and the aliphatic bridged system would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C and C-N stretching vibrations within the heterocyclic framework would contribute to a complex fingerprint region between 1600 and 1400 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds, such as the C=C bonds in the pyrrole ring, often give rise to strong Raman signals. This technique can be particularly useful for studying the skeletal vibrations of the fused ring system.

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, which is useful for routine identification and for detecting changes in the molecular structure upon substitution or complexation.

Illustrative Vibrational Spectroscopy Data:

Functional GroupIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)
N-H Stretch (Pyrrole)3450 (sharp)-
C-H Stretch (Aromatic)31103105
C-H Stretch (Aliphatic)2950-28802945-2875
C=C Stretch (Pyrrole)15801585 (strong)
C-N Stretch14701465

Biosynthetic Investigations of Pyrroloazocine Indole Alkaloids

Proposed Biosynthetic Pathways of Pyrroloazocine Alkaloids (e.g., Lapidilectines, Grandilodines, Lundurines)

The biosynthetic relationships among the lapidilectine, grandilodine, and lundurine families of alkaloids have been a subject of considerable investigation, leading to evolving hypotheses based on chemical synthesis and reactivity studies. Like other monoterpenoid indole (B1671886) alkaloids, the core skeleton is understood to derive from tryptamine (B22526). acs.orggrinnell.edu

An initial biosynthetic proposal suggested a pathway involving a rare oxidative decarboxylation of a methyl ester in lapidilectine A-type diesters. This would be followed by a heterolytic decarboxylation of the resulting lactone to furnish the distinctive cyclopropane (B1198618) ring found in the lundurines. acs.org However, experimental evidence to support this hypothesis has not been established. acs.org

More recent studies, informed by unified total synthesis efforts, have led to an alternative proposed biosynthetic scheme. This newer hypothesis posits that carboxylic acids are the key branch-point intermediates. acs.org These carboxylic acids are thought to arise from the hydrolysis of kopsijasminilam-type precursors. From this central intermediate, the pathway can diverge:

Formation of Lapidilectines: The carboxylic acid intermediates can be converted into the corresponding methyl esters, leading to the lapidilectine A and isolapidilectine A diester alkaloids. acs.org

Formation of Grandilodines/Lactones: The same carboxylic acid precursors can undergo lactonization to form the lactone-containing alkaloids, such as the grandilodines. acs.org

Formation of Lundurines: A key insight from synthetic studies is that the cyclopropane ring of the lundurines can be formed via a photochemical decarboxylation of a lactone intermediate. acs.org This suggests that the conversion from a grandilodine-type structure to a lundurine may be a light-induced process, differing significantly from the original proposal. acs.org This photochemical transformation is proposed to proceed through a homolytic mechanism. acs.org

This revised pathway (summarized in the table below) provides a comprehensive model that connects the major structural classes of pyrroloazocine alkaloids through a series of plausible chemical transformations originating from a common carboxylic acid intermediate.

Alkaloid ClassProposed PrecursorKey Transformation
Lapidilectine A-type (Diesters)Carboxylic Acid IntermediateEsterification
Grandilodines (Lactones)Carboxylic Acid IntermediateLactonization
Lundurines (Cyclopropanes)Lactone Intermediate (e.g., Grandilodine)Photochemical Decarboxylation

Enzymatic Steps and Biocatalysis in Pyrroloazocine Core Formation

While detailed biosynthetic pathways have been proposed, the specific enzymes responsible for catalyzing the formation of the 4,8-Methano-1H-pyrrolo[2,3-d]azocine core in Kopsia plants remain uncharacterized. The field of biocatalysis, which utilizes enzymes for chemical transformations, offers insights into the types of reactions that could be involved. semanticscholar.orgnih.govbeilstein-journals.org

Based on the proposed pathways and knowledge from other indole alkaloid biosyntheses, several classes of enzymes are likely involved:

Cyclases (e.g., P450 enzymes): The intricate cyclization reactions required to construct the complex, polycyclic core of these alkaloids are often catalyzed by enzymes such as cytochrome P450s. nih.govmdpi.com These enzymes are known to perform a wide variety of oxidative reactions that can lead to the formation of new carbon-carbon bonds and heterocyclic rings. mdpi.comnih.gov

Decarboxylases: The conversion of carboxylic acid intermediates is a key feature of the proposed biosynthesis. While some decarboxylation steps, particularly the proposed photochemical conversion of the lactone to the lundurine cyclopropane, may be non-enzymatic, other steps could be facilitated by decarboxylase enzymes. acs.org

Transferases: Enzymes such as methyltransferases would be required for the esterification of the carboxylic acid intermediate to form the lapidilectine A-type diesters. acs.org

It is noteworthy that some of the key proposed transformations, such as the decarboxylation of the lactone and subsequent allylic oxidation, may not require a specific enzyme. acs.org These reactions could potentially occur spontaneously under certain conditions or even be artifacts of the extraction and isolation process from the plant material. acs.org The challenge in identifying these enzymes is compounded by the difficulty in working with plant biosynthetic pathways, though advances in genomics and metabolomics are paving the way for their discovery. nih.gov

Precursor Incorporation and Metabolic Tracing Studies

Direct experimental evidence from precursor incorporation or metabolic tracing studies for the pyrroloazocine alkaloids is currently not available in the published literature. Such studies, which typically involve feeding isotopically labeled compounds to an organism and tracking the label's incorporation into the final natural products, are fundamental for unequivocally establishing a biosynthetic pathway. nih.govresearchgate.net

Based on the chemical structure and biosynthetic precedent from thousands of other monoterpenoid indole alkaloids, tryptamine is the universally accepted primary precursor for the indole portion of the pyrroloazocine core. acs.orggrinnell.eduresearchgate.net The remainder of the skeleton is derived from a monoterpenoid precursor, secologanin (B1681713).

Methodologies for elucidating such pathways are well-established:

Stable Isotope Labeling: This technique uses precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H). The organism or cell culture is fed the labeled precursor, and the resulting alkaloids are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the exact position and extent of isotope incorporation. nih.govresearchgate.net This provides definitive proof of the precursor-product relationship and can reveal the mechanisms of bond formation and rearrangement.

Precursor Feeding in Cell Cultures: Plant cell cultures, such as hairy root cultures, can be valuable systems for biosynthetic studies. For example, in studies of the indole alkaloid-producing plant Catharanthus roseus, feeding tryptamine analogs to cultures where tryptamine synthesis has been silenced has led to the production of novel, "unnatural" alkaloids. nih.gov Similarly, feeding precursors like loganin (B1675030) or secologanin to cultures engineered to overproduce tryptamine has dramatically increased alkaloid yields. nih.gov

These established techniques could be applied to Kopsia cell cultures to confirm the role of tryptamine and secologanin and to identify the key intermediates proposed in the biosynthetic pathways. Until such studies are performed, the precise sequence of events in the biosynthesis of 4,8-Methano-1H-pyrrolo[2,3-d]azocine remains a hypothesis based on chemical synthesis and theory.

Divergent Biosynthesis of Pyrroloazocine Natural Products

A key feature of the proposed biosynthesis for pyrroloazocine alkaloids is its divergent nature, where a common intermediate serves as a branching point to generate multiple, structurally distinct classes of natural products. This strategy is an efficient way for organisms to create chemical diversity. acs.org

The central point of divergence in the currently accepted hypothesis is a key carboxylic acid intermediate. acs.org As illustrated in the table below, this single precursor is proposed to lead to the three major families of these alkaloids through distinct enzymatic or chemical transformations.

Common IntermediateTransformationResulting Alkaloid ClassKey Structural Feature
Pyrroline-containing Carboxylic AcidsEsterification (e.g., Methylation)LapidilectinesDiester
Intramolecular LactonizationGrandilodinesLactone
Lactonization followed by Photochemical DecarboxylationLundurinesCyclopropane

This divergent model, where simple functional group modifications (esterification vs. lactonization) on a late-stage intermediate lead to different alkaloid skeletons, is a powerful illustration of biosynthetic efficiency. The further transformation of the lactone-containing grandilodines into the cyclopropane-bearing lundurines represents another layer of diversification. acs.orgnih.gov This strategy of using a pluripotent late-stage intermediate is a recurring theme in the biosynthesis of complex natural products and is often mimicked in synthetic chemistry to achieve divergent total syntheses of related molecules. researchgate.net The study of other Kopsia alkaloids has also revealed divergent pathways, suggesting this is a common evolutionary strategy within the genus to generate its rich alkaloid diversity. acs.orgresearchgate.net

Molecular Interaction Studies and Structure Activity Relationships Sar of Pyrroloazocine Scaffolds in Biological Contexts

Molecular Docking and Ligand-Target Interactions

Molecular docking studies have been instrumental in elucidating the binding modes of pyrrolo-fused heterocyclic compounds within the active sites of various protein targets. While specific docking studies on the 4,8-Methano-1H-pyrrolo[2,3-d]azocine scaffold are not extensively documented in publicly available literature, insights can be drawn from computational analyses of structurally related pyrrolo[2,3-d]pyrimidine and other fused pyrrole (B145914) derivatives.

Computational models predict that the rigid nature of the 4,8-methano bridge would significantly influence the orientation of substituents, potentially leading to more defined and stable interactions with target proteins. This conformational rigidity can reduce the entropic penalty upon binding, a favorable characteristic for potent ligand-receptor interactions. The methano bridge itself might also engage in van der Waals interactions with hydrophobic residues, further anchoring the ligand in the binding site. The precise nature of these interactions, however, awaits detailed computational and experimental validation for the specific 4,8-Methano-1H-pyrrolo[2,3-d]azocine framework.

Structure-Activity Relationship (SAR) Studies on Pyrroloazocine Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For pyrroloazocine analogues and related fused pyrrole systems, SAR studies have revealed several key structural features that govern their potency and selectivity.

Key SAR Findings for Related Pyrrolo-Fused Scaffolds:

Structural Modification Observed Effect on Activity
Substitution on the Pyrrole Ring Modifications at this position can significantly impact target binding and selectivity. Bulky substituents may enhance interactions with hydrophobic pockets.
Functionalization of the Azocine (B12641756)/Pyrimidine Ring Introduction of various functional groups can modulate solubility, cell permeability, and target engagement. Amine and substituted phenyl groups are common modifications.
Nature of the Bridging Element (in bridged analogues) The length and nature of the bridge can influence the overall conformation and rigidity of the scaffold, thereby affecting binding affinity.
Stereochemistry The stereochemistry of substituents on the rigid scaffold can be critical for optimal interaction with chiral biological targets.

For the 4,8-Methano-1H-pyrrolo[2,3-d]azocine scaffold, the constrained conformation imposed by the methano bridge is a defining feature. SAR studies would likely focus on the strategic placement of substituents on the pyrrole and azocine rings to maximize interactions with the target protein. The rigidity of the scaffold implies that even minor changes in substituent position or stereochemistry could lead to significant changes in biological activity. This makes the scaffold a sensitive platform for probing molecular recognition events.

Mechanistic Insights into Cellular Effects (e.g., reversal of multidrug resistance in cancer cells)

Beyond direct target inhibition, derivatives of fused pyrrole systems have shown promise in modulating complex cellular processes, including the reversal of multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.

Recent studies on certain pyrrole derivatives have demonstrated their ability to inhibit the function of these efflux pumps. The proposed mechanism involves the binding of these compounds to the transporter, either competitively or allosterically, thereby preventing the efflux of anticancer drugs and restoring their intracellular concentration and efficacy.

The rigid and lipophilic nature of the 4,8-Methano-1H-pyrrolo[2,3-d]azocine scaffold could be advantageous for interacting with the transmembrane domains of ABC transporters. The defined three-dimensional structure of these analogues could allow for specific and high-affinity binding to the drug-binding pocket of P-gp, effectively blocking its function. Further investigation into the potential of 4,8-Methano-1H-pyrrolo[2,3-d]azocine derivatives as MDR modulators is a promising area of research that could lead to novel combination therapies for drug-resistant cancers.

Exploration of Pyrroloazocine Derivatives as Chemical Probes for Biological Systems

The unique structural and potential photophysical properties of fused pyrrole systems make them attractive candidates for the development of chemical probes. These probes are essential tools for studying biological processes in real-time and with high specificity. A chemical probe based on the 4,8-Methano-1H-pyrrolo[2,3-d]azocine scaffold could be designed to incorporate a fluorescent reporter group.

The rigid framework of the pyrroloazocine could serve as a stable platform for the fluorophore, potentially leading to probes with improved quantum yields and photostability. By attaching a targeting moiety that recognizes a specific biomolecule, these probes could be used for a variety of applications, including:

Fluorescence microscopy: Visualizing the localization and dynamics of specific proteins or organelles within living cells.

Flow cytometry: Quantifying the expression of cell surface receptors.

High-throughput screening: Identifying new drug candidates that bind to a particular target.

For instance, a pyrroloquinoline-derivative-based fluorescent probe has been successfully developed for the selective detection of lysine (B10760008) in living cells. mdpi.com This demonstrates the potential of related heterocyclic systems in probe design. The development of 4,8-Methano-1H-pyrrolo[2,3-d]azocine-based probes could provide novel tools for dissecting complex biological pathways and for diagnostic applications.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The construction of the intricate, fused-ring system of 4,8-Methano-1H-pyrrolo[2,3-d]azocine and its derivatives remains a significant synthetic challenge. researchgate.net Future efforts will likely prioritize the development of more efficient and environmentally benign synthetic methodologies.

Key areas of focus include:

Catalytic Methodologies: Research into the total synthesis of related pyrroloazocine indole (B1671886) alkaloids has highlighted the efficacy of gold-catalyzed reactions, particularly for key steps like 8-endo-dig hydroarylation and photoredox cyclizations. acs.orgresearchgate.netsemanticscholar.org Future strategies may seek to adapt these and other transition-metal-catalyzed reactions (e.g., using palladium, copper, or iridium) to build the core scaffold with greater atom economy and stereocontrol. nih.govnbuv.gov.ua

One-Pot and Tandem Reactions: To improve efficiency and reduce waste, researchers are developing one-pot procedures for constructing related azocine (B12641756) and pyrrolopyrimidine structures. researchgate.netnih.gov These approaches, which involve sequential reactions like Michael addition, cyclization, and rearrangement in a single vessel, minimize intermediate purification steps and are highly desirable for creating libraries of derivatives.

Green Chemistry Principles: A growing emphasis is on "green" procedures that utilize less hazardous solvents, reduce energy consumption, and avoid toxic reagents. researchgate.net The development of sustainable synthetic routes, potentially involving flow chemistry or microwave-assisted synthesis, will be a critical goal for the large-scale production of the pyrroloazocine scaffold.

Synthetic StrategyKey FeaturesPotential Advantage for Pyrroloazocine Synthesis
Gold-Catalyzed Cyclization Employs gold catalysts for hydroarylation/cyclization reactions. researchgate.netHigh efficiency and selectivity in forming complex ring systems.
One-Pot Procedures Multiple reaction steps in a single flask without isolation of intermediates. researchgate.netIncreased overall yield, reduced solvent waste, and improved time efficiency.
Copper-Mediated Carbomagnesiation Utilizes organometallic reagents for intramolecular cyclization. nih.govAllows for the formation of functionalized pyrrolo-fused heterocycles.

Expanding the Scope of Pyrroloazocine Derivatization for Functional Exploration

To fully explore the potential of the 4,8-Methano-1H-pyrrolo[2,3-d]azocine scaffold, diversifying its substitution patterns is essential. Future work will concentrate on developing robust methods for introducing a wide array of functional groups at various positions on the heterocyclic core. This functional exploration is critical for tuning the molecule's electronic, physical, and biological properties.

Promising derivatization strategies include:

Late-Stage Functionalization: Techniques such as C-H activation will be invaluable for modifying the core structure after its initial synthesis. This allows for the direct introduction of substituents without the need for pre-functionalized starting materials, offering a more modular approach to creating derivatives.

Cross-Coupling Reactions: Well-established methods like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which have been successfully applied to related 7-azaindole (B17877) systems, can be adapted to introduce aryl, heteroaryl, and amino groups onto the pyrroloazocine framework. nih.gov

Nucleophilic and Electrophilic Additions: Exploring the reactivity of the scaffold, for instance by forming iminium salt intermediates, can open pathways for regioselective nucleophilic additions, allowing for the introduction of diverse functional groups. researchgate.net The discovery of pyrrolo[2,3-d]pyrimidin-4-one derivatives as potent enzyme inhibitors underscores how targeted derivatization can lead to highly active compounds. nih.gov

Advanced Computational Approaches for Rational Design and Mechanistic Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. For the 4,8-Methano-1H-pyrrolo[2,3-d]azocine system, advanced computational approaches will accelerate discovery and deepen understanding.

Key applications will include:

Rational Design of Derivatives: Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and potential biological activity of novel derivatives before they are synthesized. mdpi.comresearchgate.net This allows researchers to prioritize the most promising target molecules, saving significant time and resources. For example, DFT studies on related compounds have been used to calculate HOMO-LUMO energy gaps to correlate electronic structure with activity. mdpi.comnih.gov

Mechanistic Elucidation: Computational modeling can provide detailed insights into reaction mechanisms, helping to explain observed reactivity and selectivity. acs.org DFT studies have been employed to support proposed biosynthetic pathways for complex pyrroloazocine alkaloids and to rationalize the outcomes of catalytic cycles. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies: By combining computational predictions with experimental data, researchers can build robust SAR models. researchgate.net These models are crucial for systematically optimizing the scaffold for a specific application, such as designing a molecule with high affinity for a biological target or with specific material properties.

Computational MethodApplicationRelevance to Pyrroloazocine Research
Density Functional Theory (DFT) Calculating electronic structure, reaction energies, and molecular properties. mdpi.comnih.govPredicting reactivity, designing new derivatives, and understanding SAR.
Molecular Docking Simulating the interaction of a small molecule with a macromolecular target. nih.govGuiding the design of biologically active pyrroloazocine derivatives.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying reactions in complex environments, such as enzyme active sites.Elucidating mechanisms of action for bioactive derivatives.

Integration of Chemoenzymatic and Biocatalytic Approaches

To enhance selectivity and sustainability, chemists are increasingly turning to enzymes as powerful catalysts. The integration of biocatalysis with traditional organic synthesis offers a promising path for the production of complex chiral molecules like derivatives of 4,8-Methano-1H-pyrrolo[2,3-d]azocine.

Future research in this area will likely involve:

Enzymatic Reductions and Oxidations: Enzymes such as reductases and oxidases can perform highly selective transformations under mild conditions. For instance, baker's yeast has been used for the chemoselective reduction of aryl azides to amines in the synthesis of related pyrrolo-benzodiazepine antibiotics. rsc.org

Transaminases for Asymmetric Amination: Transaminases are capable of installing amino groups with high stereoselectivity, a crucial step in the synthesis of many bioactive molecules. nih.gov These enzymes could be used to create chiral pyrroloazocine derivatives.

Directed Evolution: Modern protein engineering techniques allow for the tailoring of enzymes for specific, non-natural substrates. Through directed evolution, it may be possible to create novel biocatalysts specifically designed to perform key steps in the synthesis of the pyrroloazocine core or its derivatives. nih.gov The development of chemoenzymatic routes for complex heterocycles demonstrates the power of combining biocatalytic steps with chemical transformations to achieve high efficiency and enantiopurity. nih.govkcl.ac.uk

Emerging Applications of the Pyrroloazocine Scaffold in Materials Science and Organic Electronics

While pyrrole-containing heterocycles are extensively studied for their biological activity, their unique electronic properties also make them attractive candidates for applications in materials science. The rigid, conjugated system of the 4,8-Methano-1H-pyrrolo[2,3-d]azocine scaffold suggests it could be a valuable building block for novel functional materials.

Potential future applications include:

Organic Semiconductors: Fused heterocyclic systems, particularly those containing nitrogen, are of great interest for organic electronics. Research on related pyrrolo-phenanthrolines has shown that these materials can behave as n-type semiconductors, with potential applications in devices like organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). mdpi.commdpi.com The pyrroloazocine core could be functionalized with electron-donating or -withdrawing groups to tune its semiconductor properties.

Fluorescent Probes and Sensors: The scaffold could be derivatized to create molecules that exhibit fluorescence. By incorporating specific binding sites, these derivatives could be developed as chemosensors for detecting metal ions or other analytes.

Functional Polymers: The pyrroloazocine unit could be incorporated into polymer backbones to create materials with tailored electronic, optical, or thermal properties. Such polymers could find use in areas like organic photovoltaics or as components in advanced coatings and composites.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) with high purity?

  • Methodological Answer : Synthesis should follow factorial design principles to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use membrane separation technologies (e.g., nanofiltration) post-synthesis to isolate impurities, as demonstrated in analogous heterocyclic compounds . Characterization via HPLC-MS and NMR (¹H/¹³C) is critical to verify purity and structural fidelity.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Employ a multi-spectroscopic approach:

  • X-ray crystallography for absolute configuration determination.
  • 2D-NMR (COSY, HSQC) to resolve overlapping signals in complex heterocyclic systems.
  • IR spectroscopy to confirm functional groups (e.g., NH stretching in pyrrolo-azocine systems). Cross-reference spectral data with computational predictions (DFT) to address ambiguities .

Q. What experimental protocols are suitable for assessing the compound’s stability under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (Q1A):

  • Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Monitor degradation via LC-MS and quantify degradation products using calibration curves.
  • Use kinetic modeling (Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) in catalytic systems?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular dynamics simulations : Study solvent effects and transition states in reaction pathways.
  • Validate models against experimental kinetic data (e.g., Hammett plots) to refine accuracy .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Perform meta-analysis of analogous compounds to identify systematic errors (e.g., solvent-induced shifts in NMR).
  • Use principal component analysis (PCA) to differentiate noise from genuine spectral features.
  • Align observations with theoretical frameworks (e.g., Karplus equation for J-couplings) to reconcile discrepancies .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Molecular docking (AutoDock Vina) to predict binding modes, followed by mutagenesis studies to validate key residues.
  • Integrate dose-response assays (IC50/EC50) with Hill slope analysis to assess cooperativity .

Q. What advanced techniques address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Implement continuous flow chemistry to enhance reproducibility and reduce byproducts.
  • Use chiral stationary phases (CSPs) in preparative HPLC for large-scale enantiomer separation.
  • Apply process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) .

Methodological Considerations for Data Interpretation

Q. How should researchers approach conflicting results in cross-study comparisons?

  • Framework : Adopt meta-synthesis to harmonize

  • Systematically map experimental variables (e.g., solvent, temperature) across studies.
  • Use Bayesian statistics to weight data by methodological rigor.
  • Formulate hypotheses through abductive reasoning, prioritizing parsimony and predictive power .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Framework : Link experiments to frontier molecular orbital theory or Marcus theory for electron transfer reactions.

  • For photochemical studies, apply Jablonski diagrams to interpret excited-state behavior.
  • Validate mechanisms using isotopic labeling (e.g., ¹⁸O tracing) or trapping experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.